molecular formula C12H22N2O3 B2450166 tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate CAS No. 1397243-43-4

tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate

Cat. No.: B2450166
CAS No.: 1397243-43-4
M. Wt: 242.319
InChI Key: MUDQGIOQWIBILS-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Properties

IUPAC Name

tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-6-9-14-7-4-10(15)5-8-14/h4-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDQGIOQWIBILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397243-43-4
Record name tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-oxopiperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents targeting various diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Biological Activity

tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate (CAS No. 1397243-43-4) is a synthetic compound with a molecular formula of C12H22N2O3. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 242.32 g/mol
  • Molecular Structure : Characterized by a tert-butyl group and a piperidine derivative, this compound is often used as a building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity and alter receptor signaling pathways, which may lead to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and physiological responses.

1. Enzyme Interaction Studies

Research indicates that this compound serves as a probe for studying enzyme interactions. For example, it has been utilized in assays to evaluate its binding affinity to various enzymes involved in metabolic processes.

StudyEnzyme TargetMethodologyFindings
COX-2In vitro binding assaysExhibited moderate inhibition of COX-2 activity, suggesting anti-inflammatory potential.
AcetylcholinesteraseKinetic analysisShowed competitive inhibition, indicating potential use in neuropharmacology.

2. Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in various disease models.

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of this compound using the carrageenan-induced rat paw edema model. The results indicated significant reduction in edema compared to control groups, supporting its role as an anti-inflammatory agent .

Case Study: Neuroprotective Effects
In another study focused on neuroprotection, the compound was tested for its ability to mitigate neuronal damage in models of oxidative stress. Results demonstrated that it reduced markers of oxidative injury and improved neuronal survival rates.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamateBenzyl substitutionModerate COX inhibition
tert-butyl N-(4-aminobutyl)carbamateAminobutyl chainNeuroprotective properties
tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamatePyrrolidine ringAntidepressant-like effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In one protocol, tert-butyl N-(2-aminoethyl)carbamate reacts with 4-oxopiperidine derivatives in the presence of a coupling agent like HATU or EDCI .
  • Characterization : Use NMR (¹H/¹³C) to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and piperidinone carbonyl signals (δ ~207 ppm in ¹³C). LCMS or HRMS validates molecular weight (e.g., HRMS [M+H]+ calculated for C₁₂H₂₁N₂O₃: 265.1552, observed: 265.1548) .

Q. How does the 4-oxopiperidin-1-yl moiety influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts (e.g., piperidinone ring-opening or Boc deprotection). The 4-oxo group increases susceptibility to nucleophilic attack, particularly under acidic conditions .

Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?

  • Methodology : Single-crystal X-ray diffraction using SHELX software for refinement . ORTEP-III with a GUI (e.g., Olex2) generates thermal ellipsoid plots to visualize piperidinone ring conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting NMR data for tert-butyl carbamate derivatives be resolved during structural elucidation?

  • Methodology :

  • Scenario : Discrepancies in carbonyl signal shifts (e.g., Boc-group vs. piperidinone).
  • Resolution : Use 2D NMR (HSQC, HMBC) to assign signals unambiguously. For example, HMBC correlations between the tert-butyl protons and the carbamate carbonyl (δ ~155 ppm) confirm Boc-group placement .
  • Reference : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodology :

  • Byproduct Analysis : Identify common impurities (e.g., over-alkylation products) via LCMS and adjust stoichiometry (e.g., limit excess 4-oxopiperidine).
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions.
  • Catalysis : Use DMAP to accelerate carbamate coupling, reducing reaction time from 24h to 6h .

Q. How does the electronic environment of the 4-oxopiperidin-1-yl group affect reactivity in downstream functionalization?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The electron-deficient 4-oxo group facilitates nucleophilic additions (e.g., Grignard reactions at the carbonyl) but may deactivate adjacent amines for further substitution .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity of tert-butyl carbamate derivatives: How to validate target engagement?

  • Methodology :

  • Assay Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to targets (e.g., kinases or GPCRs).
  • Control Experiments : Compare with non-Boc-protected analogs to assess if the carbamate group masks activity.
  • In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, highlighting steric clashes caused by the tert-butyl group .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

  • Guidelines :

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the piperidinone moiety.
  • Spill Management : Use activated carbon for containment; avoid water (risk of exothermic Boc deprotection) .

Computational Modeling

Q. Which molecular dynamics (MD) parameters best simulate the conformational flexibility of the piperidinone ring?

  • Methodology :

  • Force Field Selection : Use AMBER or CHARMM with explicit solvent (e.g., TIP3P water).
  • Simulation Conditions : Run 100-ns trajectories at 310 K to observe ring puckering transitions (e.g., chair ↔ boat). Analyze RMSD and hydrogen-bond persistence with VMD .

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